Basicity Reduction: Quantifying the Gem-Difluoro Effect on pKa
The presence of the gem-difluoro group at the 4-position significantly reduces the basicity of the pyrrolidine nitrogen compared to the non-fluorinated octahydrocyclopenta[c]pyrrole scaffold. This reduction in pKa alters the compound's ionization state at physiological pH, which is a critical determinant of membrane permeability and oral bioavailability .
| Evidence Dimension | pKa (basicity) |
|---|---|
| Target Compound Data | 8.99 ± 0.40 (predicted) |
| Comparator Or Baseline | Octahydrocyclopenta[c]pyrrole: 11.53 ± 0.20 (predicted) |
| Quantified Difference | ΔpKa ≈ 2.5 units (reduction) |
| Conditions | Predicted pKa values for conjugate acids |
Why This Matters
A lower pKa means a higher proportion of the neutral, membrane-permeable free base at physiological pH, which is a key design principle for improving oral absorption and CNS penetration.
